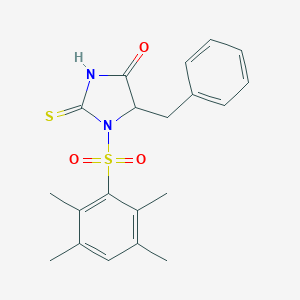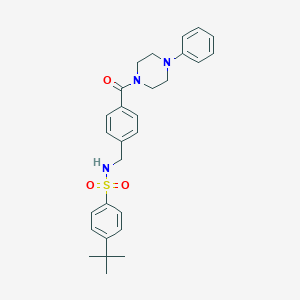
5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyl group, a tetramethylphenyl sulfonyl group, and a thioxoimidazolidinone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step often involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Thioxo Group: The imidazolidinone is then treated with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group.
Sulfonylation: The tetramethylphenyl sulfonyl group is introduced via a sulfonyl chloride derivative in the presence of a base like triethylamine.
Benzylation: Finally, the benzyl group is added through a nucleophilic substitution reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or a thioether.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.
Medicine
Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are ongoing to determine its efficacy and safety in these roles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and thioxo groups are likely involved in these interactions, potentially forming covalent bonds with target proteins or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-thioxoimidazolidin-4-one:
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one: Lacks the benzyl group, which could affect its biological activity and chemical properties.
5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)imidazolidin-4-one:
Uniqueness
The presence of both the sulfonyl and thioxo groups, along with the benzyl group, makes 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one unique. These functional groups confer specific reactivity and potential biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-benzyl-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-12-10-13(2)15(4)18(14(12)3)27(24,25)22-17(19(23)21-20(22)26)11-16-8-6-5-7-9-16/h5-10,17H,11H2,1-4H3,(H,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZKYSQBROHAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)CC3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE](/img/structure/B492797.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492800.png)
![4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B492801.png)
![N-(4-BROMO-2-FLUOROPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B492802.png)
![2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B492803.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492804.png)
![N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B492805.png)
![N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492806.png)
![2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B492808.png)
![3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B492809.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B492817.png)
![N-(4-bromo-2-fluorophenyl)-4-({[(3-chlorophenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492819.png)
![4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE](/img/structure/B492820.png)
